![molecular formula C11H10F3N3 B6610224 N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 2758004-39-4](/img/structure/B6610224.png)
N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine
Overview
Description
N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine (N,N-DMTN) is a novel organic compound with a wide range of potential applications in medicinal chemistry, pharmacology, and biochemistry. It is an aromatic heterocyclic compound containing a trifluoromethyl group as a substituent on the 6-position of the naphthyridine ring. N,N-DMTN has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
1. Supramolecular Architecture
Studies have focused on the hydrogen bonding capabilities of N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine, particularly in forming organic salts with various acids. These salts exhibit intricate supramolecular architectures, stabilized through hydrogen bonding and other non-covalent interactions, with their structures characterized by X-ray diffraction analysis (Jin et al., 2010); (Dong et al., 2018).
2. Nucleophilic Substitution Reactions
The compound has been utilized in nucleophilic nitrogen-nitrogen exchange reactions at aromatic carbon atoms. This process involves the reaction of N,N-dimethyl-1-naphthylamine with trifluoroacetic anhydride to yield nitrogen-nitrogen exchanged products under mild conditions (Hojo, Masuda, & Okada, 1987).
3. Synthesis of Novel Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer, including N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine, was synthesized for the creation of new fluorinated polyimides. These polyimides were noted for their solubility in organic solvents, transparency, and excellent thermal stability, making them promising for various applications (Chung & Hsiao, 2008).
4. Fluoride Ion Sensing
Derivatives of this compound have been investigated for anion recognition abilities, particularly for fluoride ions. This research has significant implications for the development of new sensing mechanisms for fluoride ions in various environments (Chahal, Dar, & Sankar, 2018).
5. Optoelectronic Properties
The compound has been used in the synthesis of trifluoromethyl-decorated benzo[de][1,8]naphthyridines. These products, obtained through Rh(III)-catalyzed dual C-H activation and cascade annulation, possess notable optoelectronic properties, which were investigated through UV-vis absorption and emission spectra (Zhang et al., 2022).
properties
IUPAC Name |
N,N-dimethyl-6-(trifluoromethyl)-1,8-naphthyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17(2)9-4-3-7-5-8(11(12,13)14)6-15-10(7)16-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDTXJSNPHDDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=C(C=C2C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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